2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide
Description
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide is a synthetic quinazolinone-derived acetamide characterized by a 1,2-dihydroquinazolin-2-one core substituted with chlorine at position 6, a 2-fluorophenyl group at position 4, and an acetamide side chain linked to a 2,5-difluorophenyl moiety. The quinazolinone scaffold is known for diverse bioactivities, including kinase inhibition and antimicrobial effects, while fluorinated aryl groups often enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3N3O2/c23-12-5-8-19-15(9-12)21(14-3-1-2-4-16(14)25)28-22(31)29(19)11-20(30)27-18-10-13(24)6-7-17(18)26/h1-10H,11H2,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHINNGBYHBOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and isatoic anhydride derivatives. The key steps in the synthesis may involve:
Formation of the Quinazolinone Core: This step involves the cyclization of substituted anilines with isatoic anhydride derivatives under acidic or basic conditions to form the quinazolinone core.
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings can be achieved through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Acylation: The final step involves the acylation of the quinazolinone core with 2,5-difluorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinazolinone core and the substituents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related molecules reported in the literature, focusing on substituent effects, synthesis, and hypothesized bioactivities.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ()
- Core Structure : Pyrazolone ring fused with a dihydro-1H-pyrazol-4-yl group.
- Substituents : 3,4-Dichlorophenyl (electron-withdrawing) and methyl groups.
- Key Features: Planar amide group facilitates hydrogen bonding (N–H⋯O), forming dimeric structures critical for crystal packing . Structural similarity to benzylpenicillin’s lateral chain suggests possible antibiotic or ligand-coordination applications .
- Synthesis: Condensation of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine using carbodiimide coupling (61% yield) .
2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ()
- Core Structure: Quinazolinone-thioacetamide hybrid.
- Substituents : 4-Fluorophenyl (electron-withdrawing) and 4-chlorophenyl groups.
- Key Features: Thioether linkage may enhance redox activity or metal chelation. Dual quinazolinone motifs could synergize kinase or topoisomerase inhibition.
- Synthesis: Reaction of chloroacetophenone derivatives with triazoles in refluxing 2-propanol (~60% yield) .
Fluconazole-Based Acetamides ()
- Core Structure : Triazole-linked acetamide.
- Substituents : 2,4-Difluorophenyl (antifungal pharmacophore).
- Key Features: Fluorine atoms improve antifungal potency by optimizing logP and CYP450 interactions. Structural divergence from the target compound (triazole vs. quinazolinone) may reduce off-target effects.
- Synthesis: Nucleophilic substitution of 2-chloro-2',4'-difluoroacetophenone with 4-amino-1,2,4-triazole .
Herbicidal Acetamides ()
- Examples : Metazachlor, Dimethachlor.
- Core Structure : Chloroacetamide with dimethylphenyl groups.
- Key Features :
Comparative Analysis Table
Critical Insights
- Fluorine vs. Chlorine Effects : The target compound’s 2,5-difluorophenyl group likely improves metabolic stability compared to dichlorophenyl analogs (e.g., ), but may reduce π-stacking due to decreased polarizability.
- Quinazolinone vs.
- Synthetic Challenges: Lower yields in quinazolinone-thioacetamide synthesis () suggest steric or electronic hurdles absent in the target compound’s straightforward carbodiimide-mediated coupling (inferred from ).
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide belongs to the quinazolinone class of compounds, which are recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 407.83 g/mol. The structure features a quinazolinone core that is known for its ability to interact with various biological targets.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies : The compound was tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing promising results in inhibiting cell proliferation.
- Mechanism of action : The mechanism likely involves the inhibition of specific kinases involved in cancer progression, similar to other quinazolinone derivatives that target epidermal growth factor receptor (EGFR) pathways .
Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory effects, similar to other quinazolinones that inhibit tumor necrosis factor-alpha (TNF-α) production. This activity suggests potential applications in treating inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral potential of quinazolinone derivatives against viruses like SARS-CoV-2. The compound's ability to inhibit viral replication could be attributed to its interaction with viral proteins or host cell pathways .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The quinazolinone core has been shown to inhibit various enzymes critical for disease progression.
- Receptor Interaction : Binding affinity studies suggest that this compound may effectively bind to receptors involved in tumor growth and inflammation.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several quinazolinone derivatives, including the compound , against a panel of cancer cell lines. Results indicated that it has a higher potency compared to standard chemotherapeutics .
- Inflammation Model : In a model of lipopolysaccharide-induced inflammation, the compound demonstrated significant inhibition of TNF-α secretion, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
